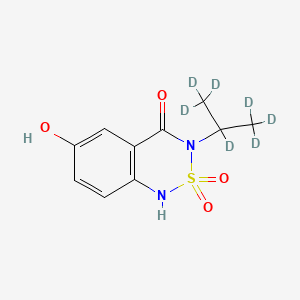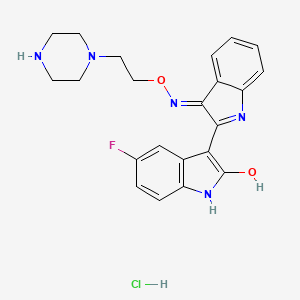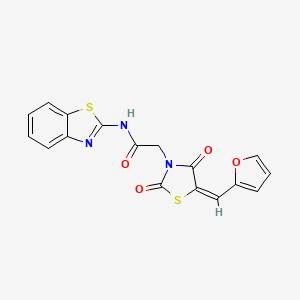
Glut4-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glut4-IN-2 is a potent and selective inhibitor of the glucose transporter type 4 (GLUT4). This compound has shown significant potential in scientific research due to its ability to inhibit glucose uptake in cells, making it a valuable tool for studying glucose metabolism and related diseases such as diabetes and cancer .
Vorbereitungsmethoden
The synthesis of Glut4-IN-2 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by the developers. general methods for synthesizing similar inhibitors involve organic synthesis techniques such as nucleophilic substitution, reduction, and cyclization reactions .
Analyse Chemischer Reaktionen
Glut4-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the compound, potentially affecting its inhibitory activity.
Reduction: Reduction reactions can modify the compound’s structure, impacting its binding affinity to GLUT4.
Substitution: Nucleophilic substitution reactions are common in the synthesis of this compound, where specific functional groups are replaced to enhance its activity. Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles such as amines
Wissenschaftliche Forschungsanwendungen
Glut4-IN-2 has a wide range of applications in scientific research:
Chemistry: It is used to study the mechanisms of glucose transport and the role of GLUT4 in cellular metabolism.
Biology: Researchers use this compound to investigate the regulation of glucose uptake in various cell types, including muscle and adipose tissues.
Medicine: The compound is valuable in studying diseases like diabetes and cancer, where glucose metabolism is disrupted. It helps in understanding the molecular mechanisms underlying these diseases and developing potential therapeutic strategies.
Industry: This compound can be used in the development of diagnostic tools and assays for measuring glucose uptake and metabolism in cells
Wirkmechanismus
Glut4-IN-2 exerts its effects by binding to the glucose transporter type 4 (GLUT4) and inhibiting its function. This prevents the transport of glucose into cells, thereby reducing cellular glucose uptake. The inhibition of GLUT4 affects various molecular pathways involved in glucose metabolism, including the insulin signaling pathway. By blocking GLUT4, this compound can induce cell apoptosis and cell cycle arrest, making it a potential candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Glut4-IN-2 is unique in its high selectivity and potency as a GLUT4 inhibitor. Similar compounds include:
Glut1-IN-1: An inhibitor of the glucose transporter type 1 (GLUT1), which has a different selectivity profile compared to this compound.
Quercetin: A natural compound that can modulate glucose transporters, including GLUT4, but with less specificity and potency.
Phloretin: Another natural compound that inhibits multiple glucose transporters, including GLUT1 and GLUT4, but is less selective than this compound .
Eigenschaften
Molekularformel |
C17H11N3O4S2 |
|---|---|
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
N-(1,3-benzothiazol-2-yl)-2-[(5E)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C17H11N3O4S2/c21-14(19-16-18-11-5-1-2-6-12(11)25-16)9-20-15(22)13(26-17(20)23)8-10-4-3-7-24-10/h1-8H,9H2,(H,18,19,21)/b13-8+ |
InChI-Schlüssel |
NWXKGGNFDDOYOU-MDWZMJQESA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CN3C(=O)/C(=C\C4=CC=CO4)/SC3=O |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CN3C(=O)C(=CC4=CC=CO4)SC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


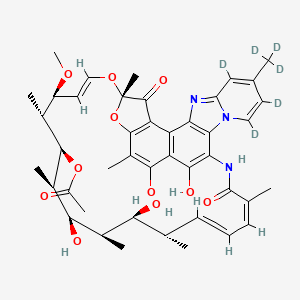
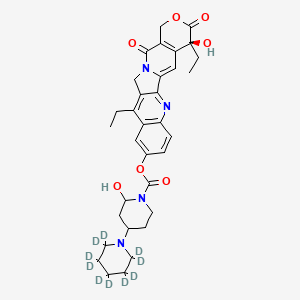
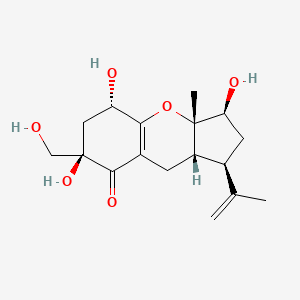
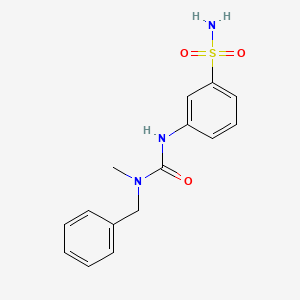

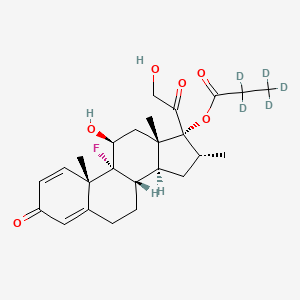
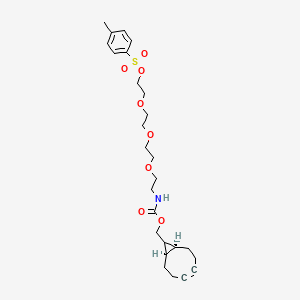
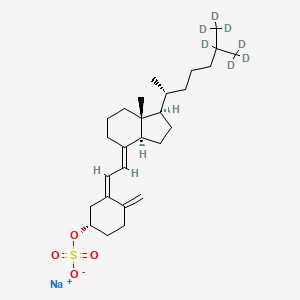
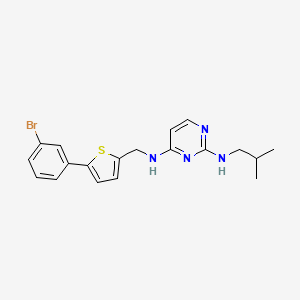
![3,5-Dichloro-N-[[(1alpha,5alpha,6-exo,6alpha)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hex-6-yl]methyl]-benzamide-d9](/img/structure/B12414387.png)

